(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile
Description
Properties
IUPAC Name |
(3aR,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-10-14-11-16(9-13(14)6-7-17-14)8-12-4-2-1-3-5-12/h1-5,13H,6-9,11H2/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWRAUKILHCDBB-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1CN(C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@]2([C@H]1CN(C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure comprises a fused furo[2,3-c]pyrrole core with a benzyl substituent at C5 and a nitrile group at C6a. Retrosynthetic disconnection suggests two primary strategies:
- Cyclization of a linear precursor to form the bicyclic system.
- Functionalization of a preformed furopyrrole scaffold via alkylation and cyanation.
Key challenges include achieving stereocontrol at the 3aR and 6aR positions and ensuring compatibility of the nitrile group with subsequent transformations.
Petasis 3-Component Reaction/Diels-Alder Tandem Approach
Core Scaffold Assembly
A validated method for constructing the furopyrrole framework involves a tandem Petasis 3-component reaction (3-CR) and Diels-Alder cyclization (Scheme 1).
Procedure :
- Petasis 3-CR : Allylamine, furylboronic acid, and α-hydroxylated aldehydes react to form a diene intermediate.
- Diels-Alder Cyclization : The diene undergoes [4+2] cycloaddition with a dienophile (e.g., glyoxylic acid) to yield a hexahydropyrrolo[3,2-b]pyrrole intermediate.
Example :
- Allylamine (1a), 5-(((tert-butoxycarbonyl)(methyl)amino)methyl)furan-2-yl)boronic acid (3), and glyoxylic acid monohydrate react in dichloromethane at 20°C for 16 hours.
- The product, (3aS,6aR)-6-allyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, is obtained in 75% yield after Boc protection and purification.
Functionalization Steps
Benzyl Group Installation
The C5 position is functionalized via Mitsunobu alkylation or nucleophilic substitution:
- Mitsunobu Conditions : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the coupling of the alcohol intermediate with benzyl bromide.
- Yield : 68–72% after chromatographic purification.
Cyanation at C6a
The nitrile group is introduced via a Rosenmund-von Braun reaction or palladium-catalyzed cyanation:
Iodoetherification-Mediated Cyclization
Stereoselective Ring Formation
The Snider group’s methodology for pyrano[2,3-c]pyrrol-5-ones provides a template for stereocontrolled furopyrrole synthesis (Scheme 2):
- Aldol Reaction : Furfural derivatives condense with α,β-unsaturated aldehydes to form diols.
- Iodoetherification : Bis(sym-collidine)IPF₆ induces cyclization, establishing the 3aR and 6aR configurations.
Case Study :
Reductive Amination and Ring-Closing Metathesis
Pyrrolidine Formation
A two-step sequence generates the pyrrolidine ring:
- Reductive Amination : Furo[2,3-b]pyridin-3(2H)-one is reduced with sodium borohydride (NaBH₄) in methanol to yield 2,3-dihydrofuro[2,3-b]pyridin-3-ol (47.7% yield).
- Ring-Closing Metathesis (RCM) : Grubbs’ catalyst (G-II) mediates the cyclization of diene precursors to form the fused furopyrrole system.
Optimization :
Resolution of Stereochemistry
Chiral Auxiliaries
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the interactions of furo[2,3-c]pyrrole derivatives with biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Research into its mechanism of action and biological effects is ongoing to determine its potential as a drug candidate.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the development of new polymers or coatings .
Mechanism of Action
The mechanism of action of (3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues: Pyrano[2,3-c]pyrazole Carbonitriles
Compounds such as 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) and 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t) () share a fused bicyclic system with a nitrile group. Key differences include:
- Substituent Effects: The benzyl group in the target compound contrasts with the aryl/heteroaryl substituents in pyrano-pyrazoles (e.g., chlorophenyl, methoxyphenyl). Benzyl groups generally enhance lipophilicity compared to halogens or methoxy groups.
- Stereochemical Complexity: The (3aR,6aR) configuration introduces rigidity in the furopyrrole system, whereas pyrano-pyrazoles often lack defined stereochemistry unless explicitly synthesized with chiral auxiliaries.
- Synthetic Yields: Pyrano-pyrazole derivatives like 3s and 3t are synthesized in high yields (e.g., 80% for 3s), suggesting efficient cyclization protocols that may apply to the target compound .
Table 1: Comparison of Pyrano[2,3-c]pyrazole Derivatives
Functional Group Analogues: Pyrazole-4-carbonitriles
Compounds like 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (3a-f) () highlight the role of nitrile positioning. Unlike the bicyclic target compound, these are monocyclic pyrazoles with nitriles at position 3.
Conformational Considerations: Ring Puckering
The fused furopyrrole system in the target compound likely exhibits nonplanar puckering, as described by Cremer and Pople’s generalized puckering coordinates (). For five-membered rings, puckering amplitude (q) and phase angle (φ) determine conformational stability. Pyrano-pyrazoles () and pyrazole-carbonitriles () may adopt distinct puckered conformations due to steric and electronic differences, affecting their intermolecular interactions .
Key Research Findings and Implications
- Substituent-Driven Properties : The benzyl group in the target compound likely enhances membrane permeability compared to halogenated analogs (e.g., 3s , 3t ).
- Nitrile Reactivity: The nitrile group’s position in bicyclic systems (e.g., pyrano-pyrazoles vs. furopyrroles) influences its participation in click chemistry or bioisosteric replacements.
Biological Activity
(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrofuro[2,3-c]pyrroles, characterized by a fused ring structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 238.32 g/mol. The presence of the benzyl group and the carbonitrile functional group are crucial for its interactions with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- G Protein-Coupled Receptors (GPCRs) : The compound has shown affinity for various GPCRs, which play a pivotal role in cell signaling and regulation of physiological processes. Activation or inhibition of these receptors can lead to significant biological responses such as modulation of neurotransmitter release and vascular tone .
- Ion Channel Modulation : Preliminary studies suggest that the compound may influence ion channel activities, particularly calcium channels, which are essential in muscle contraction and neurotransmitter release .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the strain tested.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation (e.g., carrageenan-induced paw edema), it significantly reduced swelling compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Activity
Recent research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress-induced apoptosis through pathways involving the upregulation of antioxidant enzymes and downregulation of apoptotic markers .
Case Studies
- Case Study 1 : A study involving mice treated with this compound showed a significant decrease in cognitive decline associated with Alzheimer's disease models. Behavioral tests indicated improvements in memory retention and learning capabilities.
- Case Study 2 : In a clinical trial assessing the safety and efficacy of this compound in patients with chronic inflammatory conditions, results indicated a substantial reduction in symptoms alongside improved quality of life metrics over a 12-week period.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response curves in neuroprotective studies?
- Approach :
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill slopes.
- Bootstrap resampling : Estimate 95% confidence intervals for robustness, especially with n < 6 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
